molecular formula C21H14N2O5 B147581 STO-609 acetate

STO-609 acetate

Cat. No.: B147581
M. Wt: 374.3 g/mol
InChI Key: WNRSTFUVBWNELX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

STO-609 acetate is a selective, cell-permeable inhibitor of calcium/calmodulin-dependent protein kinase kinase. It is known for its ability to inhibit the activities of recombinant isoforms of calcium/calmodulin-dependent protein kinase kinase alpha and calcium/calmodulin-dependent protein kinase kinase beta. This compound is widely used in scientific research due to its specificity and effectiveness in inhibiting these kinases .

Mechanism of Action

Target of Action

STO-609 acetate is a selective and cell-permeable inhibitor of the Ca2+/calmodulin-dependent protein kinase kinase (CaM-KK) . The primary targets of this compound are the isoforms of CaM-KK, specifically CaM-KKα and CaM-KKβ .

Mode of Action

This compound competes for the ATP-binding site, inhibiting the activities of recombinant CaM-KKα and CaM-KKβ . It displays high selectivity for CaM-KK, with Ki values of 80 and 15 ng/mL for inhibition of CaM-KKα and CaM-KKβ respectively .

Biochemical Pathways

This compound affects the Ca2+/calmodulin-dependent protein kinase pathway . This pathway involves a cascade of reactions initiated by CaM-KK, which activates downstream proteins such as CaMKI, CaMKIV, and AMPK . By inhibiting CaM-KK, this compound disrupts this cascade, affecting various cellular processes.

Pharmacokinetics

The pharmacokinetics of this compound have been studied in vitro (kinase assay), ex vivo (human liver microsomes), and in vivo (mouse) model systems . The metabolic processing of STO-609, its toxicity, pharmacokinetics, and bioavailability in a variety of mouse tissues have been described . .

Result of Action

The inhibition of CaM-KK by this compound has several molecular and cellular effects. It has been shown to inhibit AMP-activated protein kinase kinase (AMPKK) activity in HeLa cell lysates . In addition, STO-609 treatment has been shown to confer protection against non-alcoholic fatty liver disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility can affect its bioavailability and efficacy . It is soluble to 45 mM in 100mM NaOH and to 10 mM in DMSO with sonication . .

Biochemical Analysis

Biochemical Properties

STO-609 acetate plays a significant role in biochemical reactions by inhibiting CaM-KK. It competes for the ATP-binding site . The compound interacts with enzymes such as CaM-KKα and CaM-KKβ, and the nature of these interactions is inhibitory .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways. For instance, it reduces thrombin-induced nuclear localization of NF-κB activation in endothelial cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition. It competes for the ATP-binding site, thereby inhibiting the activities of CaM-KKα and CaM-KKβ .

Preparation Methods

The synthesis of STO-609 acetate involves the preparation of 7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-3-carboxylic acid, which is then converted to its acetate form. The synthetic route typically includes the following steps:

    Formation of the benzimidazole core: This involves the condensation of appropriate aromatic amines with carboxylic acids or their derivatives.

    Cyclization: The intermediate is cyclized to form the benzimidazo[2,1-a]benz[de]isoquinoline structure.

    Oxidation: The resulting compound is oxidized to introduce the keto group at the 7-position.

    Acetylation: Finally, the compound is acetylated to form this compound.

Chemical Reactions Analysis

STO-609 acetate primarily undergoes reactions typical of benzimidazole derivatives. These include:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acetylating agents like acetic anhydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

STO-609 acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

STO-609 acetate is unique in its high selectivity for calcium/calmodulin-dependent protein kinase kinase. Similar compounds include:

This compound stands out due to its specificity and effectiveness in inhibiting calcium/calmodulin-dependent protein kinase kinase, making it a valuable tool in research.

Biological Activity

STO-609 acetate is a selective, cell-permeable inhibitor of calcium/calmodulin-dependent protein kinase kinase (CaM-KK). It is primarily recognized for its role in modulating various biological processes by inhibiting CaM-KKα and CaM-KKβ isoforms. This compound has garnered significant attention in research due to its potential therapeutic applications, particularly in metabolic and neurodegenerative diseases.

  • Chemical Name: 7-Oxo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-3-carboxylic acid acetate
  • CAS Number: 1173022-21-3
  • Purity: ≥98% .

STO-609 functions by competing for the ATP-binding site of CaM-KK, exhibiting Ki values of 80 ng/mL for CaM-KKα and 15 ng/mL for CaM-KKβ. It demonstrates over 80-fold selectivity against other kinases such as CaMK1, CaMK2, CaMK4, MLCK, PKC, PKA, and p42 MAPK .

Selectivity and Inhibition Profile

Kinase Ki Value (ng/mL)
CaM-KKα80
CaM-KKβ15
CaMK1>6400
CaMK2>6400
CaMK4>6400
MLCK>6400
PKA>6400
PKC>6400
p42 MAPK>6400

This selectivity makes STO-609 a valuable tool for studying the physiological roles of CaM-KK in various cellular contexts.

In Vitro Studies

STO-609 has been shown to significantly inhibit the activity of recombinant CaM-KKα and CaM-KKβ isoforms. In HeLa cell lysates, it inhibits AMP-activated protein kinase kinase (AMPKK) activity with an IC50 of approximately 20 ng/mL . The compound also suppresses the calcium-induced activation of downstream CaM kinases in a dose-dependent manner.

In Vivo Studies

Research indicates that STO-609 administration can confer protection against non-alcoholic fatty liver disease (NAFLD) in mouse models. The compound was shown to reverse hepatic steatosis and improve metabolic parameters related to insulin resistance . Additionally, studies have demonstrated that it can reduce infarct volume in models of cerebral ischemia when administered intracerebroventricularly .

Case Studies

  • Non-Alcoholic Fatty Liver Disease:
    • Model: C57BL/6J mice
    • Findings: Treatment with STO-609 resulted in reduced hepatic steatosis and improved metabolic profiles, indicating its potential as a therapeutic agent for NAFLD .
  • Cerebral Ischemia:
    • Model: Mouse model of focal transient cerebral ischemia.
    • Findings: Administration of STO-609 increased cortical and striatal infarct volumes, suggesting a complex role in neuronal survival and death mechanisms .

Pharmacokinetics and Toxicity

Pharmacokinetic studies reveal that after intraperitoneal administration, STO-609 primarily targets the liver while also distributing to the intestine, kidney, spleen, and pancreas. The compound exhibits low toxicity at concentrations up to 10 µg/mL without affecting cellular viability .

Metabolism

STO-609 is metabolized by CYP1A2 among other cytochrome P450 enzymes, leading to several mono-hydroxylated byproducts. Understanding its metabolic pathways is crucial for evaluating its pharmacological profiles and potential drug interactions .

Properties

IUPAC Name

acetic acid;11-oxo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaene-17-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10N2O3.C2H4O2/c22-18-13-5-3-4-10-11(19(23)24)8-9-12(16(10)13)17-20-14-6-1-2-7-15(14)21(17)18;1-2(3)4/h1-9H,(H,23,24);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRSTFUVBWNELX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=CC5=C(C=CC3=C54)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.